N-((1-(吡啶-2-基)哌啶-4-基)甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

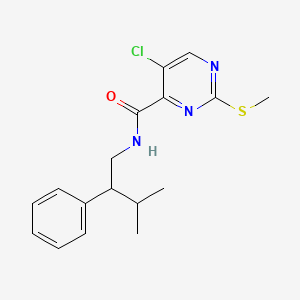

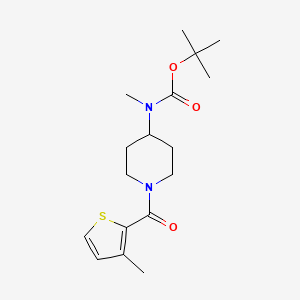

The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a benzofuran derivative that is of interest due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including cholinesterase inhibitory activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . The presence of a pyridin-2-yl group suggests potential interactions with biological targets, as pyridine moieties are common in many biologically active molecules.

Synthesis Analysis

The synthesis of related benzofuran-2-carboxamide derivatives involves a multi-step process starting with the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. The final step to obtain the N-benzyl pyridinium halide derivatives includes a reaction with benzyl halides . Although the exact synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is not detailed, it is likely to follow a similar synthetic pathway with appropriate modifications to introduce the piperidin-4-yl group.

Molecular Structure Analysis

The molecular structure of a closely related N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed through crystallography, revealing two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This suggests that the molecular conformation of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide could also exhibit variability, potentially influencing its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the functional groups attached to the core structure. In the case of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, the presence of a pyridin-2-yl group could facilitate reactions typical of pyridine, such as nucleophilic substitution, while the benzofuran core may undergo electrophilic aromatic substitution. The specific chemical reactions that this compound undergoes would depend on the conditions and reactants present.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide are not explicitly provided, related compounds exhibit potent butyrylcholinesterase inhibitory activity, with IC50 values in the low micromolar range . The compound's solubility, stability, and other physicochemical properties would be critical for its potential use as a therapeutic agent and would require further investigation.

科学研究应用

分子相互作用和结合分析

N-((1-(吡啶-2-基)哌啶-4-基)甲基)苯并呋喃-2-甲酰胺已被分析其分子相互作用和结合能力,特别是在大麻素受体的背景下。它作为一种有效的拮抗剂,研究揭示了其构象行为与 CB1 大麻素受体的相互作用机制,强调了其在开发大麻素受体配体的药效团模型中的潜力 (Shim 等人,2002).

胆碱酯酶抑制活性

研究的重点是苯并呋喃-2-甲酰胺衍生物的胆碱酯酶抑制活性,突出了其在治疗神经退行性疾病中的潜力。具有苯并呋喃-2-甲酰胺结构的化合物显示出有效的丁酰胆碱酯酶抑制作用,表明其在阿尔茨海默病等疾病中的治疗效用 (Abedinifar 等人,2018).

抗炎和镇痛剂

苯并呋喃衍生物已被合成,用作抗炎和镇痛剂。这些源自维斯那京酮和凯林酮的化合物显示出显着的 COX-2 抑制活性,以及显着的镇痛和抗炎作用,表明其在疼痛管理和炎症治疗中的潜力 (Abu‐Hashem 等人,2020).

合成和药物开发

苯并呋喃和苯并二呋喃化合物及其药理特性(包括抗心律失常剂)的合成和评估突出了 N-((1-(吡啶-2-基)哌啶-4-基)甲基)苯并呋喃-2-甲酰胺衍生物在药物开发中的多功能性。这些研究提供了对合成策略和此类化合物的潜在治疗应用的见解 (Hankovszky 等人,1986).

结构和计算分析

该化合物还经过结构和计算分析,以了解其结合亲和力和分子动力学。此类研究对于受体特异性拮抗剂和激动剂的合理设计至关重要,为靶向治疗剂铺平了道路 (Artheswari 等人,2019).

未来方向

Given the interesting structural features of this compound and the biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .

属性

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(18-13-16-5-1-2-6-17(16)25-18)22-14-15-8-11-23(12-9-15)19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWJFWTXPTODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)